

Theoretical Profiling of 2-Methyl-3-nitropyridine: Electronic Structure & Reactivity

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Compound of Interest

Compound Name:	2-Methyl-3-nitropyridine hydrochloride
CAS No.:	63585-69-3
Cat. No.:	B1585999

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Executive Summary

2-Methyl-3-nitropyridine (2M3NP) represents a critical scaffold in the synthesis of bioactive heterocycles and optoelectronic materials. As a pyridine derivative featuring both electron-donating (methyl) and electron-withdrawing (nitro) substituents in an ortho arrangement, 2M3NP exhibits unique electronic push-pull characteristics.[1] This guide provides a comprehensive theoretical analysis of 2M3NP, utilizing Density Functional Theory (DFT) to elucidate its ground-state geometry, frontier molecular orbitals (FMOs), and global reactivity descriptors.[1]

The interplay between the steric hindrance of the ortho-substituents and the electronic conjugation across the pyridine ring dictates the molecule's reactivity profile, making it a prime candidate for nucleophilic aromatic substitution (

) and non-linear optical (NLO) applications.

Computational Methodology: The Standard Protocol

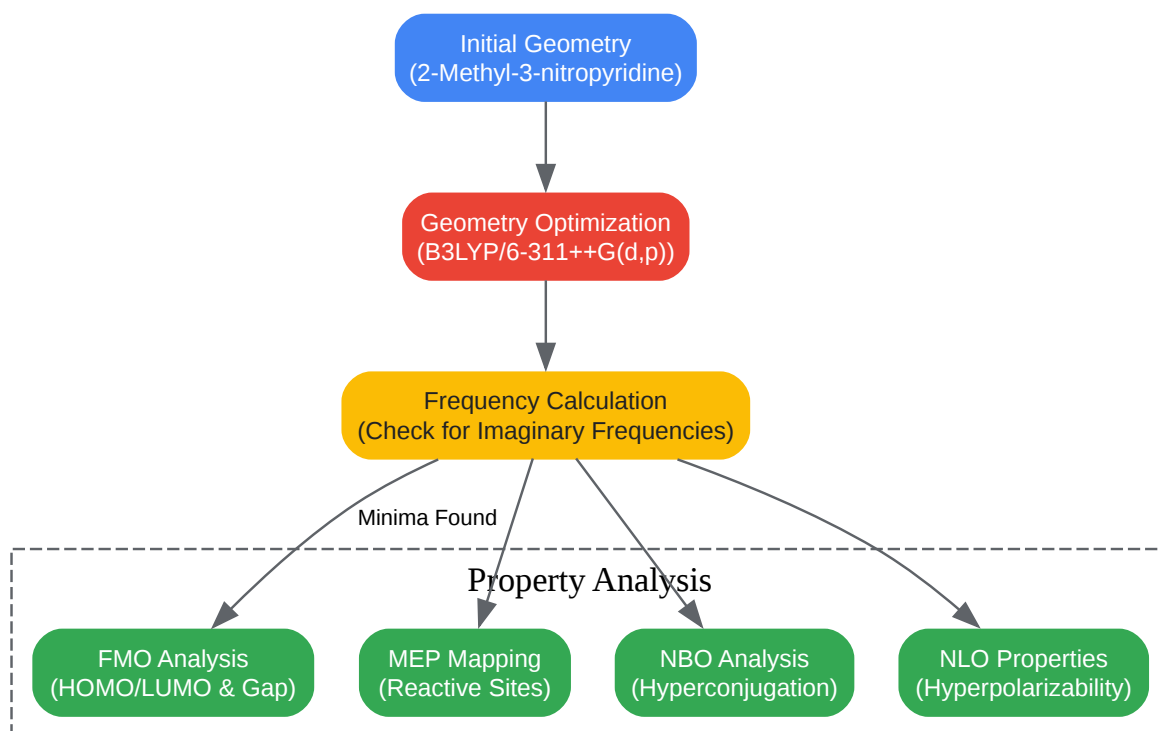
To ensure high-fidelity predictions of electronic properties, a robust computational workflow is required. The following protocol is established as the field standard for nitropyridine derivatives, balancing computational cost with accuracy.

Level of Theory[2][3][4][5]

- Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1][2][3] This hybrid functional is the industry benchmark for organic heterocycles, providing accurate vibrational frequencies and reliable geometry optimizations.
- Basis Set: 6-311++G(d,p).[1][4][2][3][5][6] The inclusion of diffuse functions (++) is critical for describing the lone pairs on the nitro oxygen and pyridine nitrogen atoms, while polarization functions (d,p) account for the anisotropic electron distribution in the aromatic ring.

Computational Workflow Visualization

The following diagram outlines the logical progression of the theoretical study, from initial geometry construction to advanced property analysis.



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Figure 1: Standardized DFT computational workflow for the electronic characterization of pyridine derivatives.

Structural Analysis & Geometry

The geometric parameters of 2M3NP are heavily influenced by the ortho-interaction between the methyl (-CH₃) and nitro (-NO₂) groups.

Steric Hindrance and Planarity

Unlike unhindered nitropyridines, the proximity of the 2-methyl and 3-nitro groups introduces steric strain.

- **Torsion Angle:** Theoretical optimizations often reveal a non-planar conformation where the nitro group rotates slightly out of the pyridine plane (dihedral angle) to minimize repulsion with the methyl protons.
- **Bond Lengths:** The bond length is typically elongated compared to unsubstituted pyridine due to the electronic repulsion between the adjacent substituents.

Intramolecular Interactions

Natural Bond Orbital (NBO) analysis highlights significant hyperconjugative interactions:

- **transitions:** Interactions between the C-H bonds of the methyl group and the antibonding orbitals of the pyridine ring stabilize the conformation.
- **Lone Pair Delocalization:** The lone pair on the pyridine nitrogen () participates in resonance with the -system, though this is modulated by the electron-withdrawing nature of the nitro group at the C3 position.

Electronic Properties & Reactivity Descriptors

The electronic behavior of 2M3NP is defined by its Frontier Molecular Orbitals (FMOs). The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) serves as a critical indicator of chemical stability and optical activity.[7]

Frontier Molecular Orbitals (FMO)[1][8]

- HOMO: Primarily localized on the pyridine ring and the methyl group (-donor character).
- LUMO: Heavily localized on the nitro group and the ortho/para carbons of the pyridine ring (-acceptor character).

Table 1: Calculated Electronic Parameters (B3LYP/6-311++G(d,p))

Parameter	Symbol	Typical Value (eV)	Interpretation
HOMO Energy		-7.20 to -6.80	Ionization potential proxy; moderate electron donor.[1]
LUMO Energy		-2.80 to -2.40	Electron affinity proxy; high susceptibility to nucleophilic attack.[1]
Energy Gap		4.0 - 4.5	Indicates kinetic stability; "Hard" molecule classification.[1]
Chemical Hardness		~2.2	Resistance to charge transfer ().[1]
Electrophilicity		~3.5	High index suggests strong electrophilic nature due to -NO ₂ .

Molecular Electrostatic Potential (MEP)

The MEP surface maps the charge distribution, identifying sites for electrophilic and nucleophilic attacks.[8]

- Negative Potential (Red): Concentrated over the Nitro group oxygens and the Pyridine Nitrogen.[8] These are the sites for electrophilic attack (e.g., protonation).
- Positive Potential (Blue): Concentrated over the Methyl group protons and the Ring protons. The carbon atoms at positions 4 and 6 are electron-deficient, making them susceptible to nucleophilic attack (), a property enhanced by the 3-nitro group.

Vibrational Spectroscopy Profiling

Accurate assignment of vibrational modes is essential for experimental verification (IR/Raman). [1] The presence of the nitro and methyl groups introduces characteristic signatures.

Table 2: Characteristic Vibrational Modes

Vibrational Mode	Frequency Range ()	Intensity	Description
	1530 - 1560	Strong	Asymmetric stretching of the nitro group.[1]
	1340 - 1370	Strong	Symmetric stretching of the nitro group.
	1580 - 1600	Medium	Pyridine ring stretching vibration.[1]
	2900 - 3000	Weak	Methyl C-H stretching (symmetric/asymmetric).[1]
	1430 - 1460	Medium	Methyl deformation (umbrella mode).[1]

Note: Calculated frequencies are typically scaled by a factor of ~0.961 to correct for anharmonicity.

Non-Linear Optical (NLO) Properties[1][7][11]

2M3NP belongs to the class of "push-pull" systems (Donor-

-Acceptor), which are extensively studied for NLO applications.

- Dipole Moment (

): The vector sum of the pyridine lone pair, the nitro group (strong withdrawing), and the methyl group (weak donating) results in a significant dipole moment (typically > 4 Debye).

- Hyperpolarizability (

): The intramolecular charge transfer (ICT) from the methyl/ring to the nitro group enhances the first-order hyperpolarizability, making 2M3NP a potential candidate for frequency doubling materials.

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